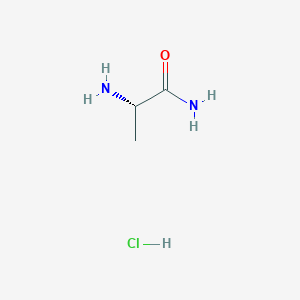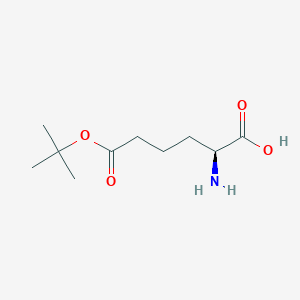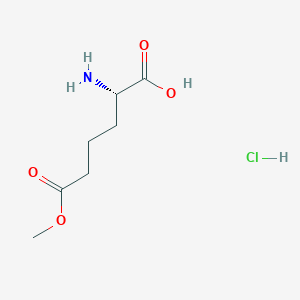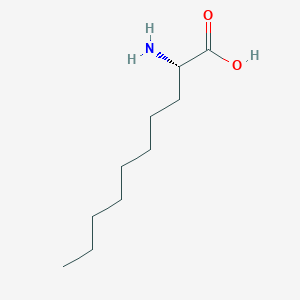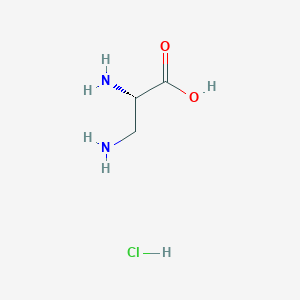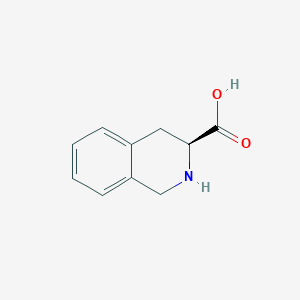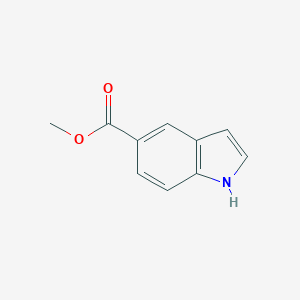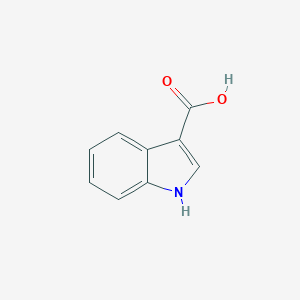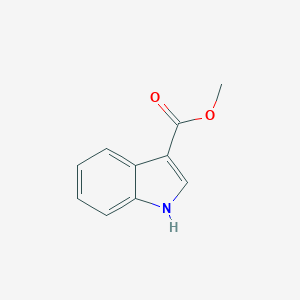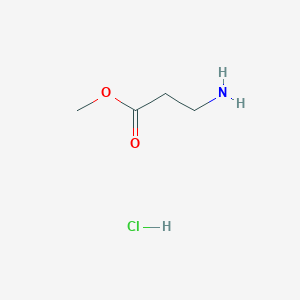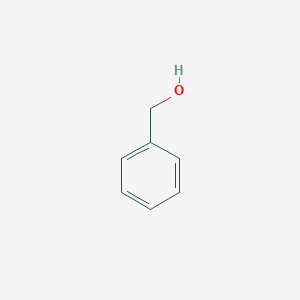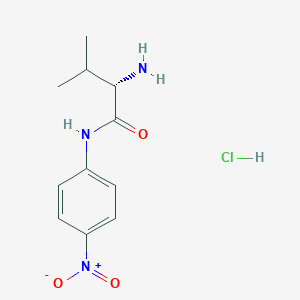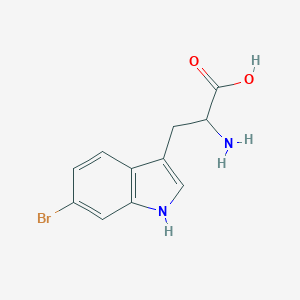
6-Bromo-DL-tryptophan
Overview
Description
6-Bromo-DL-tryptophan is a halogenated derivative of the amino acid tryptophan It is characterized by the presence of a bromine atom at the sixth position of the indole ring
Mechanism of Action
Target of Action
6-Bromo-DL-tryptophan is a tryptophan analogue . The primary targets of tryptophan and its analogues are typically enzymes involved in the tryptophan metabolic pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
As a tryptophan analogue, it may interact with the same targets as tryptophan, potentially altering their function or the metabolic pathways they are involved in .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions
Pharmacokinetics
A clinical trial is currently underway to assess the safety, pharmacokinetics, and efficacy of oral this compound in individuals with metabolic syndrome .
Result of Action
It has been associated with preserved beta-cell function and diminished circulating t cell count in type 1 diabetes patients . More research is needed to fully understand the effects of this compound.
Biochemical Analysis
Cellular Effects
It is known that tryptophan and its analogs can have significant effects on various types of cells and cellular processes
Molecular Mechanism
As an analog of tryptophan, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-DL-tryptophan typically involves the bromination of tryptophan. One common method is the reaction of tryptophan with bromine in the presence of a suitable solvent, such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize yield, reduce production costs, and minimize environmental impact. For example, biocatalytic methods may use engineered enzymes to selectively brominate tryptophan under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-DL-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like toluene or ethanol
Major Products Formed:
Substitution Products: Various substituted tryptophan derivatives.
Oxidation Products: Oxidized indole derivatives.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
6-Bromo-DL-tryptophan has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of protein structure and function, as it can be incorporated into peptides and proteins to investigate their properties.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
6-Chloro-DL-tryptophan: Similar in structure but with a chlorine atom instead of bromine.
5-Bromo-DL-tryptophan: Bromine atom at the fifth position.
7-Bromo-DL-tryptophan: Bromine atom at the seventh position.
4-Bromo-DL-tryptophan: Bromine atom at the fourth position.
Uniqueness: 6-Bromo-DL-tryptophan is unique due to its specific bromination pattern, which can result in distinct chemical reactivity and biological activity compared to other brominated tryptophan derivatives. Its position-specific bromination can influence its interaction with biological targets and its incorporation into larger molecules .
Properties
IUPAC Name |
2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393036 | |
| Record name | 6-BROMO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-61-0 | |
| Record name | 6-BROMO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


